molecular formula C9H10OS B3041663 3-Methyl-4-(methylthio)benzaldehyde CAS No. 333743-61-6

3-Methyl-4-(methylthio)benzaldehyde

Cat. No.: B3041663
CAS No.: 333743-61-6
M. Wt: 166.24 g/mol
InChI Key: UXRJWVPEEFHONQ-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylthio)benzaldehyde: is an organic compound with the molecular formula C9H10OS . It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the third position and a methylthio group at the fourth position. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Methyl-4-(methylthio)benzaldehyde involves the reaction of thioanisole with formaldehyde in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired aldehyde.

Industrial Production Methods: In an industrial setting, the preparation of this compound can involve the use of an SZTA catalyst. The process includes mixing titanium tetrachloride and zirconium oxychloride with ammonia water to form a precipitate, which is then aged, filtered, and washed. The precipitate is further treated with ammonium metavanadate and ammonium sulfate, followed by drying and roasting to obtain the SZTA catalyst. This catalyst is then used in an autoclave with thioanisole and carbon monoxide under controlled temperature and pressure to produce the desired aldehyde .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-4-(methylthio)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methylthio group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: 3-Methyl-4-(methylthio)benzoic acid.

    Reduction: 3-Methyl-4-(methylthio)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylthio)benzaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which can further participate in various biochemical pathways. The methylthio group can also undergo metabolic transformations, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

    4-(Methylthio)benzaldehyde: Lacks the methyl group at the third position.

    3-Methylbenzaldehyde: Lacks the methylthio group at the fourth position.

    4-Methylbenzaldehyde: Lacks both the methylthio group and the methyl group at the third position.

Uniqueness: 3-Methyl-4-(methylthio)benzaldehyde is unique due to the presence of both the methyl and methylthio groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-methyl-4-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRJWVPEEFHONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tin (IV) chloride (13.6 ml, 0.116 mol) was added to an ice-bath cooled solution of 1-methyl-2-(methylthio)benzene (10 g, 0.073 mol) in anhydrous dichloromethane (200 ml) under nitrogen and stirred for a further 2 hours at 0° C. α,α-Dichloromethyl methyl ether (6.56 ml, 0.073 mol) was introduced and the reaction stirred for 1 hour at <10° C. before the cooling was removed. After attaining room temperature, the reaction mixture was poured into ice/water (400 ml), stirred and then extracted with dichloromethane (×3). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, concentrated onto silica gel and purified by flash chromatography, eluting with diethyl ether/isohexane (10:1) to yield the sub-title compound as a brown oil (6.54 g) in 54% yield.
Name
Tin (IV) chloride
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
6.56 mL
Type
reactant
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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